Cas no 878775-97-4 (3-(2-Oxo-2H-pyridin-1-yl)-propionicacidhydrobromide)

3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide is a chemically stable hydrobromide salt derivative of 3-(2-oxo-2H-pyridin-1-yl)propionic acid. This compound is characterized by its high purity and consistent reactivity, making it suitable for use in pharmaceutical synthesis and organic research. The hydrobromide salt form enhances solubility in polar solvents, facilitating its application in aqueous reaction systems. Its well-defined crystalline structure ensures reliable performance in coupling reactions and intermediate transformations. The compound is particularly valued for its role in the development of bioactive molecules, where precise functional group compatibility is required. Proper handling and storage under anhydrous conditions are recommended to maintain its stability.
3-(2-Oxo-2H-pyridin-1-yl)-propionicacidhydrobromide structure
878775-97-4 structure
Product Name:3-(2-Oxo-2H-pyridin-1-yl)-propionicacidhydrobromide
CAS No:878775-97-4
MF:C8H10BrNO3
MW:248.07390165329
MDL:MFCD11506643
CID:1077168
PubChem ID:46736566
Update Time:2025-11-03

3-(2-Oxo-2H-pyridin-1-yl)-propionicacidhydrobromide Chemical and Physical Properties

Names and Identifiers

    • 3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide
    • 3-(2-Oxo-2H-pyridin-1-yl)-propionic acidhydrobromide
    • 3-(2-Oxopyridin-1(2H)-yl)propanoic acid hydrobromide
    • AKOS015834128
    • 878775-97-4
    • 3-(2-oxopyridin-1-yl)propanoic acid;hydrobromide
    • 3-(2-Oxopyridin-1(2H)-yl)propanoicacidhydrobromide
    • 3-(2-oxopyridin-1-yl)propanoic acid hydrobromide
    • 3-(2-Oxo-2H-pyridin-1-yl)-propionicacidhydrobromide
    • MDL: MFCD11506643
    • Inchi: 1S/C8H9NO3.BrH/c10-7-3-1-2-5-9(7)6-4-8(11)12;/h1-3,5H,4,6H2,(H,11,12);1H
    • InChI Key: SRDWIAFPYJIWTE-UHFFFAOYSA-N
    • SMILES: Br.O=C1C=CC=CN1CCC(=O)O

Computed Properties

  • Exact Mass: 246.98441g/mol
  • Monoisotopic Mass: 246.98441g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 255
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.6Ų

3-(2-Oxo-2H-pyridin-1-yl)-propionicacidhydrobromide Security Information

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Additional information on 3-(2-Oxo-2H-pyridin-1-yl)-propionicacidhydrobromide

Comprehensive Overview of 3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide (CAS No. 878775-97-4)

3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide (CAS No. 878775-97-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique pyridinone core and hydrobromide salt form, is widely studied for its potential applications in drug development and molecular biology. Researchers are particularly interested in its role as a building block for synthesizing more complex molecules, owing to its reactive functional groups and stability under various conditions.

The growing demand for high-purity intermediates in the pharmaceutical industry has placed compounds like 3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide in the spotlight. With the rise of personalized medicine and targeted therapies, this compound is often explored for its compatibility with peptide coupling reactions and its potential to enhance drug bioavailability. Its hydrobromide salt form further improves solubility, making it a preferred choice for formulations requiring precise pharmacokinetic properties.

In recent years, the compound has been linked to studies involving enzyme inhibition and receptor modulation, addressing common search queries such as "how to improve drug delivery systems" or "best intermediates for small-molecule APIs." Its 2-oxo-2H-pyridin-1-yl moiety is particularly noteworthy, as it mimics structural motifs found in several FDA-approved drugs, sparking interest in its structure-activity relationships (SAR). This aligns with the broader trend of leveraging computational chemistry to predict molecular behavior, a topic frequently searched by professionals in the field.

From a synthetic chemistry perspective, 3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide is valued for its versatility. It serves as a precursor in the synthesis of heterocyclic compounds, which are pivotal in developing antiviral and anti-inflammatory agents. The compound's propionic acid segment also allows for straightforward derivatization, enabling researchers to tailor its properties for specific applications. Such flexibility makes it a recurring subject in discussions about green chemistry and sustainable synthesis methods.

Quality control and analytical validation are critical for compounds like 3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide, especially given its use in GMP-compliant manufacturing. FAQs such as "how to ensure purity in pharmaceutical intermediates" often highlight the importance of techniques like HPLC and mass spectrometry in characterizing this material. Additionally, its stability under accelerated degradation conditions is a key consideration for long-term storage and transport, reflecting industry concerns about supply chain resilience.

The compound's relevance extends to academic research, where it is employed in studies exploring bioisosteric replacements and prodrug design. Its hydrobromide counterion offers advantages in crystallization, a feature frequently searched by crystallographers optimizing solid-state properties. Furthermore, its compatibility with microwave-assisted synthesis aligns with the push for faster, more efficient reaction methodologies—a hot topic in modern organic chemistry.

In summary, 3-(2-Oxo-2H-pyridin-1-yl)-propionic acid hydrobromide (CAS No. 878775-97-4) represents a multifaceted tool for researchers addressing challenges in drug discovery and material science. Its structural features, combined with its adaptability to emerging trends like AI-driven molecular design, ensure its continued prominence in scientific literature and industrial applications. As the demand for specialty chemicals grows, this compound remains a critical asset for innovators seeking to bridge the gap between bench-scale research and commercial-scale production.

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